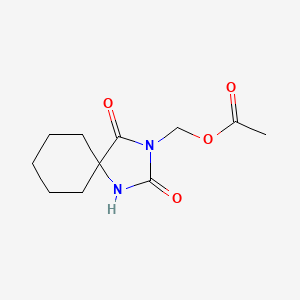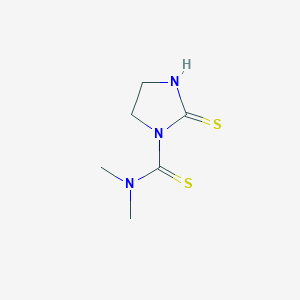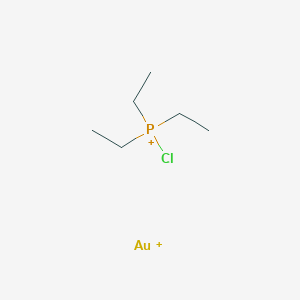
Chloro(triethyl)phosphanium;gold(1+)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chloro(triethyl)phosphanium;gold(1+), also known as (Triethylphosphine)gold(I) chloride, is a coordination complex with the chemical formula (C2H5)3PAuCl. This compound is a gold(I) complex where gold is coordinated to a triethylphosphine ligand and a chloride ion. It is a colorless solid that is commonly used as a reagent in various chemical reactions and research applications .
準備方法
Synthetic Routes and Reaction Conditions
Chloro(triethyl)phosphanium;gold(1+) can be synthesized through the reaction of gold(I) chloride with triethylphosphine. The reaction typically takes place in an inert atmosphere to prevent oxidation and is carried out in a suitable solvent such as dichloromethane or ethanol. The reaction can be represented as follows:
AuCl+(C2H5)3P→(C2H5)3PAuCl
Industrial Production Methods
In an industrial setting, the production of Chloro(triethyl)phosphanium;gold(1+) involves similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the purity of reactants, to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
Chloro(triethyl)phosphanium;gold(1+) undergoes various types of chemical reactions, including:
Substitution Reactions: The chloride ligand can be substituted by other ligands such as phosphines, amines, or halides.
Oxidation and Reduction Reactions: The gold(I) center can be oxidized to gold(III) or reduced to metallic gold under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include other phosphines, amines, or halides. The reactions are typically carried out in solvents like dichloromethane or ethanol.
Oxidation Reactions: Oxidizing agents such as chlorine or bromine can be used to oxidize the gold(I) center.
Reduction Reactions: Reducing agents like sodium borohydride or hydrazine can reduce the gold(I) center to metallic gold.
Major Products Formed
Substitution Reactions: The major products are new gold(I) complexes with different ligands.
Oxidation Reactions: The major product is gold(III) complexes.
Reduction Reactions: The major product is metallic gold.
科学的研究の応用
Chloro(triethyl)phosphanium;gold(1+) has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including cyclization and isomerization reactions.
Biology: It is studied for its potential biological activities, including anticancer properties.
Medicine: Research is ongoing to explore its potential use in medical treatments, particularly in cancer therapy.
作用機序
The mechanism of action of Chloro(triethyl)phosphanium;gold(1+) involves its ability to coordinate with various ligands and participate in catalytic cycles. The gold(I) center can activate substrates by coordinating to them, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific reaction or application being studied .
類似化合物との比較
Similar Compounds
Chloro(triphenylphosphine)gold(I): This compound has a similar structure but with triphenylphosphine as the ligand instead of triethylphosphine.
Chloro(dimethylsulfide)gold(I): This compound has dimethylsulfide as the ligand.
Chloro(trimethylphosphine)gold(I): This compound has trimethylphosphine as the ligand
Uniqueness
Chloro(triethyl)phosphanium;gold(1+) is unique due to its specific ligand, triethylphosphine, which imparts distinct steric and electronic properties. These properties can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable reagent in research and industrial applications .
特性
分子式 |
C6H15AuClP+2 |
|---|---|
分子量 |
350.58 g/mol |
IUPAC名 |
chloro(triethyl)phosphanium;gold(1+) |
InChI |
InChI=1S/C6H15ClP.Au/c1-4-8(7,5-2)6-3;/h4-6H2,1-3H3;/q2*+1 |
InChIキー |
OGQFCVFWRBMPLB-UHFFFAOYSA-N |
正規SMILES |
CC[P+](CC)(CC)Cl.[Au+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


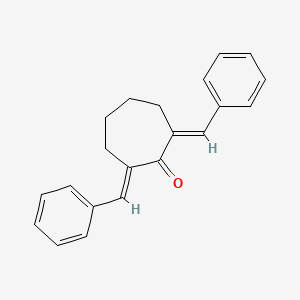
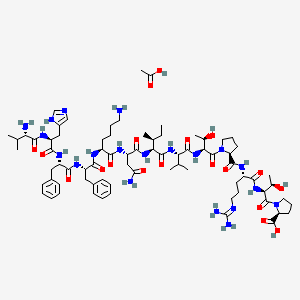
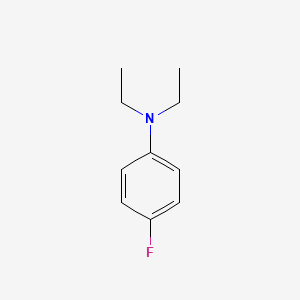

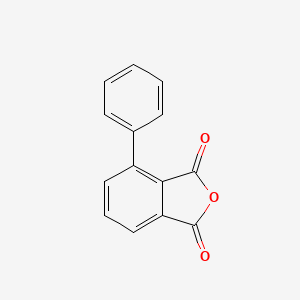
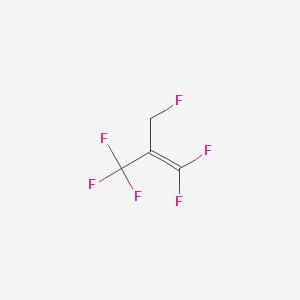
![2-[(1-hydroxycyclopentyl)methyl]-N-methylbenzamide](/img/structure/B14751996.png)

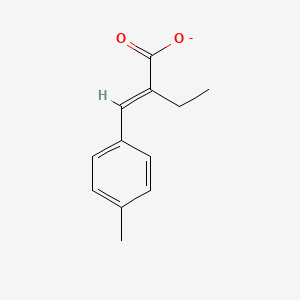
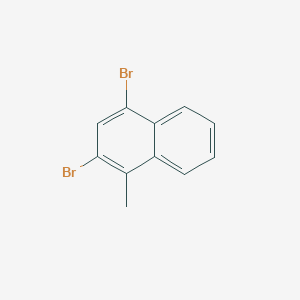
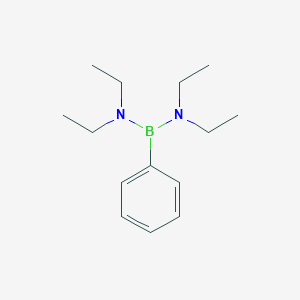
![Ethyl [3-(trifluoromethyl)benzene-1-sulfonyl]carbamate](/img/structure/B14752025.png)
